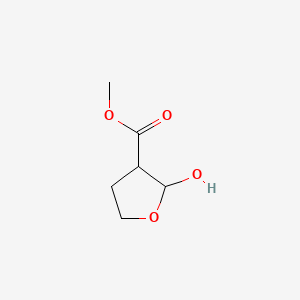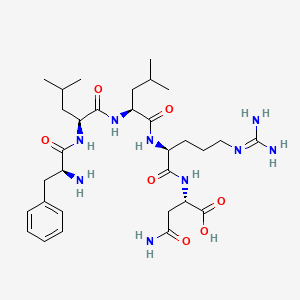
Nudifloramide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nudifloramide-d3, also known as deuterium-labeled Nudifloramide, is a stable isotope-labeled compound. It is a derivative of Nudifloramide, which is one of the end products of nicotinamide-adenine dinucleotide (NAD) degradation. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs due to its stable heavy isotope properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nudifloramide-d3 involves the incorporation of deuterium atoms into the Nudifloramide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the precursor compound, followed by deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under strict quality control measures to ensure the purity and consistency of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
化学反応の分析
Types of Reactions
Nudifloramide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Nudifloramide-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studies involving the metabolic pathways of drugs.
Biology: The compound helps in understanding the biological processes involving NAD degradation.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: This compound is employed in the development of new pharmaceuticals and in quality control processes.
作用機序
Nudifloramide-d3 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. The inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in certain types of cells. This mechanism is particularly useful in cancer research, where PARP inhibitors are explored as potential therapeutic agents .
類似化合物との比較
Nudifloramide-d3 is compared with other similar compounds such as:
N1-Methyl-2-pyridone-5-carboxamide: Another end product of NAD degradation, known for its role as a uremic toxin.
N1-Methyl-4-pyridone-3-carboxamide: A related compound with similar metabolic pathways.
Deuterated analogs of other NAD degradation products: These compounds share similar properties but differ in their specific applications and effects.
This compound stands out due to its specific inhibition of PARP-1 and its use as a stable isotope-labeled compound in various research applications.
特性
IUPAC Name |
6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSXXWTCJPCBC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C=CC1=O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858232 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207384-48-2 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)




